Cismethrin
Description
Cismethrin (IUPAC name: [1R,cis]-resmethrin) is a Type I synthetic pyrethroid insecticide derived from the esterification of 1R-chrysanthemic acid and (5-benzyl-3-furyl)methanol . It is one of four stereoisomers of resmethrin, distinguished by its cis configuration at the cyclopropane ring and 1R stereochemistry . Unlike Type II pyrethroids (e.g., deltamethrin, cypermethrin), this compound lacks an α-cyano group, which influences its neurotoxicological profile .
Properties
CAS No. |
35764-59-1 |
|---|---|
Molecular Formula |
C22H26O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
trans-(5-benzylfuran-3-yl)methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/t19-,20-/m0/s1 |
InChI Key |
VEMKTZHHVJILDY-PMACEKPBSA-N |
Isomeric SMILES |
CC(=C[C@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C |
Appearance |
Solid powder |
Other CAS No. |
10453-56-2 35764-59-1 |
physical_description |
WHITE POWDER. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Solubility in water: none |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-benzyl-3-furylmethyl(1.R)-cis-chrysanthemate cismethrin cismethrin, 14C-labeled, (1R-cis)-isomer cismethrin, cis-(+-)-isomer cismethrin, cis-(-)-isomer NRDC 119 |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action
Cismethrin acts primarily by modifying voltage-gated sodium channels (VGSCs), prolonging their open state and causing repetitive neuronal firing . This results from enhanced Na⁺ influx through VGSCs, followed by Ca²⁺ influx via the Na⁺/Ca²⁺ exchanger, leading to neuroexcitation . Studies on rat Nav1.8 and Nav1.6 channels demonstrate that this compound modifies sodium channels in the closed state, producing persistent sodium tail currents with rapid decay kinetics typical of Type I pyrethroids .
Toxicity Profile
This compound exhibits high mammalian neurotoxicity, with an intracerebral LD₅₀ of 0.6 mg/kg in mice and an oral LD₅₀ of 63 mg/kg in rats . Its toxicity is attributed to its ability to penetrate the central nervous system (CNS), inducing uncoordinated tremor (T syndrome) without secondary effects like salivation or hyperglycemia seen in Type II pyrethroids .
Comparison with Similar Compounds
Structural and Functional Classification
| Compound | Type | α-Cyano Group | Stereochemistry | Key Structural Features |
|---|---|---|---|---|
| This compound | I | No | 1R, cis | Cis-cyclopropane, benzyl-furan ester |
| Deltamethrin | II | Yes | 1R, trans | α-cyano, dibromo vinyl |
| Permethrin | I | No | 1R/1S, cis/trans mix | Dichlorovinyl, phenoxybenzyl ester |
| Bioresmethrin | I | No | 1R, trans | Trans-cyclopropane, lower mammalian toxicity |
| Cypermethrin | II | Yes | 1R, cis/trans mix | α-cyano, dichlorovinyl |
Neurotoxic Syndromes and Physiological Effects
- This compound (Type I): Induces T syndrome: Tremor, hyperextension, and uncoordinated movements. Increases brain blood flow and glucose utilization without EEG spiking or autonomic effects (e.g., salivation) . Enhances acoustic startle response amplitude, a trait shared with non-cyano pyrethroids .
Deltamethrin (Type II) :
Bioresmethrin (Type I) :
Sodium Channel Modulation
This compound’s closed-state modification of VGSCs results in altered activation/inactivation kinetics, while deltamethrin preferentially binds open channels . These differences explain variations in neurotoxic potency and syndrome expression.
Resistance Mechanisms
Mutations in insect sodium channels (e.g., M918T, L1014F) confer resistance to pyrethroids. This compound resistance in house flies requires both mutations, whereas L1014F alone provides partial resistance . This contrasts with deltamethrin, where single mutations (e.g., T929I) significantly reduce sensitivity .
Environmental and Toxicological Impact
- This compound : Highly toxic to aquatic organisms; classified as Cramer Class III (high toxicity) .
- Resmethrin Isomers : All isomers (including this compound) are Cramer Class III, but cis configurations increase mammalian toxicity .
- Cypermethrin : Persists longer in the environment due to stability but shares high aquatic toxicity with this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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